N-Cbz-O-benzyl-L-serine succinimido ester
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Overview
Description
N-Cbz-O-benzyl-L-serine succinimido ester is a chemical compound used primarily in peptide synthesis. It is known for its role as a protecting group in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes a benzyloxycarbonyl (Cbz) group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-O-benzyl-L-serine succinimido ester typically involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-O-benzyl-L-serine succinimido ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl (Cbz) group can be removed under acidic or hydrogenolytic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with trifluoroacetic acid (TFA) are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of free amino acids or peptides.
Scientific Research Applications
N-Cbz-O-benzyl-L-serine succinimido ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein structure and function through the synthesis of peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Cbz-O-benzyl-L-serine succinimido ester involves its role as a protecting group. The benzyloxycarbonyl (Cbz) group protects the amino group of serine during chemical reactions, preventing unwanted side reactions. The ester bond can be selectively cleaved under specific conditions to reveal the free amino group, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-L-serine benzyl ester
- N-Cbz-L-serine methyl ester
- N-Cbz-L-serine ethyl ester
Uniqueness
N-Cbz-O-benzyl-L-serine succinimido ester is unique due to its specific combination of protecting groups and ester functionalities, which provide versatility in peptide synthesis. Its ability to undergo selective cleavage under mild conditions makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C22H22N2O7 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28) |
InChI Key |
FENPPJIIQWZISH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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